



Application Note: Synthesis of trans, trans-Dibenzylideneacetone via Aldol Condensation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	trans,trans-Dibenzylideneacetone	
Cat. No.:	B129372	Get Quote

Introduction

trans,trans-Dibenzylideneacetone (dba), a pale-yellow crystalline solid, is a valuable organic compound widely utilized as a ligand in organometallic chemistry, particularly in palladium-catalyzed reactions, and as a component in sunscreens.[1] Its synthesis is a classic example of a crossed aldol condensation, specifically the Claisen-Schmidt reaction, where an aldehyde (benzaldehyde) reacts with a ketone (acetone) in the presence of a base.[2][3] This reaction proceeds through the formation of a β -hydroxyketone intermediate, which readily dehydrates to yield the highly conjugated and stable α,β -unsaturated ketone product.[2][4][5] Due to the presence of α -hydrogens on both sides of the acetone carbonyl group, a double condensation occurs with two equivalents of benzaldehyde.[2][3]

This application note provides a detailed protocol for the synthesis, purification, and characterization of **trans,trans-dibenzylideneacetone**.

Reaction and Mechanism

The overall reaction involves the condensation of two molecules of benzaldehyde with one molecule of acetone in the presence of a base, typically sodium hydroxide, to yield trans,trans-dibenzylideneacetone and water.[3][5]

The mechanism for this base-catalyzed aldol condensation proceeds as follows:



- Enolate Formation: A hydroxide ion deprotonates an α-hydrogen from acetone, forming a resonance-stabilized enolate ion.[5]
- Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of benzaldehyde.[4][5]
- Protonation: The resulting alkoxide is protonated by a solvent molecule (e.g., water) to form a β-hydroxyketone.[2][4]
- Dehydration: The β -hydroxyketone is deprotonated at the α -carbon, and subsequent elimination of a hydroxide ion leads to the formation of the α,β -unsaturated ketone, benzalacetone.[4][5]
- Second Condensation: The reaction sequence is repeated on the other side of the acetone molecule to form dibenzylideneacetone.[2][6] The final product is highly conjugated, which provides the driving force for the reaction.[4][6]

Experimental Protocol

Materials and Reagents:

Reagent	Molar Mass (g/mol)	Density (g/mL)
Benzaldehyde	106.12	1.044
Acetone	58.08	0.791
Sodium Hydroxide	40.00	-
Ethanol (95%)	46.07	-
Ethyl Acetate	88.11	0.902
trans,trans- Dibenzylideneacetone	234.29	-

Procedure:



- Preparation of the Base Solution: In a 250 mL Erlenmeyer flask, dissolve 5.0 g of sodium hydroxide in a mixture of 50 mL of water and 40 mL of 95% ethanol.[7] Cool the solution to 20-25°C in a water bath.[8][9]
- Preparation of the Aldehyde-Ketone Mixture: In a separate beaker, mix 5.3 g (5.1 mL) of benzaldehyde with 1.5 g (1.9 mL) of acetone.
- Reaction: While stirring the cooled sodium hydroxide solution vigorously, add half of the benzaldehyde-acetone mixture.[8][9] A yellow precipitate should form within a few minutes. [9] After 15 minutes, add the remaining aldehyde-ketone mixture.[8][9]
- Reaction Completion: Continue to stir the reaction mixture vigorously for an additional 30 minutes.[8][9][10]
- Isolation of the Crude Product: Cool the reaction mixture in an ice bath to facilitate complete precipitation.[8] Collect the yellow solid product by vacuum filtration using a Büchner funnel. [8][10]
- Washing the Product: Wash the crystals thoroughly with cold water to remove any residual sodium hydroxide.[8][10] Continue washing until the filtrate is neutral. The product can be further washed with a small amount of ice-cold ethanol to remove unreacted benzaldehyde.
 [8]
- Drying: Press the crystals between sheets of filter paper to remove excess water and then allow them to air dry completely.[10]

Purification by Recrystallization:

- Transfer the crude dibenzylideneacetone to an Erlenmeyer flask.
- Add a minimal amount of hot ethyl acetate or a 70:30 ethanol:water mixture to dissolve the solid.[9][10] For example, use approximately 100 mL of ethyl acetate for every 40 g of crude product.[9]
- If the product separates as an oil, add a small amount of ethanol and reheat the solution.[10]



- Once the solid is dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature.
- To induce crystallization, you may need to scratch the inside of the flask with a glass rod or add a seed crystal.[10]
- Cool the flask in an ice bath to maximize the crystal yield.[10]
- Collect the purified crystals by vacuum filtration and wash them with a small amount of icecold 70% ethanol.[10]
- Dry the purified product under vacuum.[10]

Characterization

Physical Properties:

Property	Value
Appearance	Pale yellow crystals[11]
Melting Point	110-112 °C[10][11]
Molecular Formula	C ₁₇ H ₁₄ O[12]
Molecular Weight	234.29 g/mol [12]

Spectroscopic Data:

- ¹H NMR: The proton NMR spectrum should show signals corresponding to the vinylic and aromatic protons.
- IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the C=O (carbonyl) and C=C (alkene) functional groups.

Diagrams

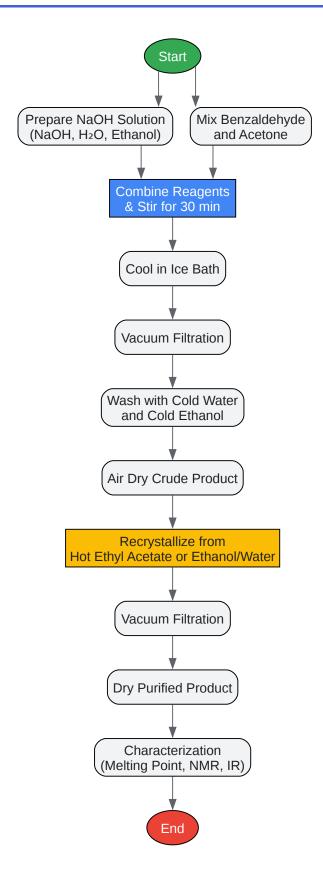




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Caption: Mechanism of the base-catalyzed aldol condensation for dibenzylideneacetone synthesis.





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- To cite this document: BenchChem. [Application Note: Synthesis of trans,trans-Dibenzylideneacetone via Aldol Condensation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b129372#synthesis-of-trans-transdibenzylideneacetone-via-aldol-condensation-protocol]

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